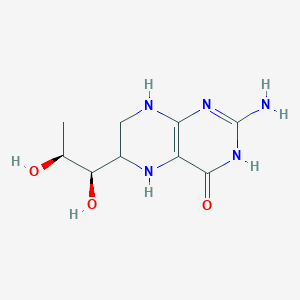

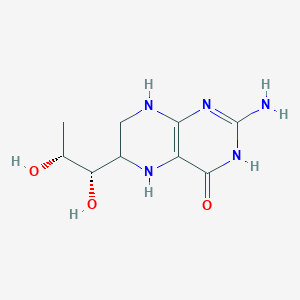

L-erythro-5,6,7,8-tetrahydrobiopterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-erythro-5,6,7,8-tetrahydrobiopterin is a naturally occurring cofactor essential for the activity of several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are crucial for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine . This compound also plays a significant role in the production of nitric oxide, a vital signaling molecule in the cardiovascular system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-erythro-5,6,7,8-tetrahydrobiopterin can be synthesized through a multi-step process starting from guanosine triphosphate (GTP) . The synthesis involves three key enzymatic steps:

GTP Cyclohydrolase I: Converts GTP to 7,8-dihydroneopterin triphosphate.

6-Pyruvoyltetrahydropterin Synthase: Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

Sepiapterin Reductase: Reduces 6-pyruvoyltetrahydropterin to this compound.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria that overexpress the necessary enzymes . This method is preferred due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

L-erythro-5,6,7,8-tetrahydrobiopterin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dihydrobiopterin and biopterin.

Reduction: It can be reduced back to its tetrahydro form by dihydropteridine reductase.

Substitution: It participates in substitution reactions where it acts as a cofactor for hydroxylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Dihydropteridine reductase and NADH are commonly used for reduction.

Hydroxylation: Enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are involved.

Major Products

Oxidation: Dihydrobiopterin and biopterin.

Reduction: Regeneration of this compound.

Hydroxylation: Hydroxylated amino acids such as tyrosine, L-DOPA, and 5-hydroxytryptophan.

Applications De Recherche Scientifique

L-erythro-5,6,7,8-tetrahydrobiopterin has a wide range of applications in scientific research:

Chemistry: It is used as a cofactor in enzymatic reactions to study the mechanisms of hydroxylation.

Biology: It plays a crucial role in the biosynthesis of neurotransmitters and nitric oxide.

Medicine: It is used in the treatment of conditions such as phenylketonuria, where its deficiency leads to severe neurological problems.

Mécanisme D'action

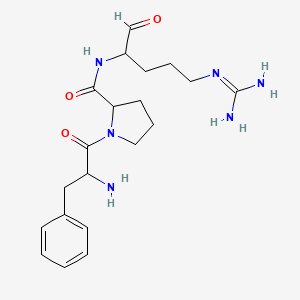

L-erythro-5,6,7,8-tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and nitric oxide . It binds to these enzymes and facilitates the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters . In the case of nitric oxide synthase, it helps in the conversion of L-arginine to nitric oxide . The molecular targets include phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase .

Comparaison Avec Des Composés Similaires

L-erythro-5,6,7,8-tetrahydrobiopterin is unique due to its role as a cofactor for multiple enzymes involved in critical biochemical pathways . Similar compounds include:

Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.

Biopterin: Another oxidized form that is not biologically active.

Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.

This compound stands out due to its essential role in neurotransmitter biosynthesis and nitric oxide production, making it a critical compound in both physiological and pathological processes .

Propriétés

Formule moléculaire |

C9H15N5O3 |

|---|---|

Poids moléculaire |

241.25 g/mol |

Nom IUPAC |

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1 |

Clé InChI |

FNKQXYHWGSIFBK-BYAPIUGTSA-N |

SMILES isomérique |

C[C@@H]([C@@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |

SMILES canonique |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)

![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)

![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)